LY 186126 - 100644-00-6

LY 186126

Catalog Number: EVT-274984
CAS Number: 100644-00-6
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY 186126 is a potent cGI-PDE inhibitor. It exhibit reversible, high affinity (Ka = 6 nM) binding to a single class of SaR binding sites.
Source and Classification

LY 186126 is classified as a cyclic guanosine monophosphate phosphodiesterase inhibitor. It is primarily derived from synthetic processes aimed at developing compounds that modulate intracellular signaling pathways, particularly those involving cyclic nucleotides. The compound has been studied extensively in the context of cardiac muscle physiology, where it influences cGMP levels and related signaling mechanisms.

Synthesis Analysis

The synthesis of LY 186126 involves several chemical reactions that typically include the formation of heterocyclic structures. While the exact synthetic route is not extensively documented in available literature, it generally follows established methods for synthesizing phosphodiesterase inhibitors.

General Synthetic Methodologies

  1. Starting Materials: The synthesis often begins with readily available aromatic or heteroaromatic compounds.
  2. Reagents: Common reagents may include halogenating agents and nucleophiles that facilitate the formation of key functional groups.
  3. Reaction Conditions: Typical conditions involve controlled temperatures and solvents to optimize yields and selectivity.

The synthesis can be tailored based on desired modifications to the core structure, which may involve steps such as alkylation or acylation to introduce functional groups that enhance biological activity.

Molecular Structure Analysis

The molecular formula for LY 186126 is C15H18N4O3C_{15}H_{18}N_4O_3, indicating a complex structure with multiple functional groups.

Structural Features

  • Molecular Weight: Approximately 302.33 g/mol.
  • Functional Groups: The compound contains amine groups, carbonyls, and possibly ether linkages, which contribute to its pharmacological properties.
  • 3D Configuration: Advanced techniques like X-ray crystallography or NMR spectroscopy could provide insights into the stereochemistry and spatial arrangement of atoms within the molecule.

Data Representation

  • InChI Key: A unique identifier for LY 186126 is RFIDURCIAHBFRJ-UHFFFAOYSA-N.
  • SMILES Notation: The simplified molecular-input line-entry system (SMILES) representation can help in computational modeling and database searches.
Chemical Reactions Analysis

LY 186126 participates in various chemical reactions characteristic of phosphodiesterase inhibitors.

Key Reactions

  1. Binding Interactions: The compound exhibits reversible binding to its target enzyme, which is crucial for its inhibitory action.
  2. Hydrolysis: Under physiological conditions, it may undergo hydrolysis, affecting its stability and efficacy.
  3. Substitution Reactions: Potential substitutions can modify its pharmacokinetic properties.

These reactions are essential for understanding how LY 186126 interacts with biological systems and how modifications can enhance its therapeutic potential.

Mechanism of Action

The mechanism of action for LY 186126 primarily involves the inhibition of cyclic guanosine monophosphate phosphodiesterase within cardiac tissues.

Detailed Mechanism

  • Inhibition of Enzyme Activity: By binding to the enzyme's active site, LY 186126 prevents the breakdown of cyclic guanosine monophosphate, leading to increased levels of this second messenger.
  • Physiological Effects: Elevated cyclic guanosine monophosphate levels result in enhanced vasodilation and improved myocardial contractility, making it beneficial in treating heart-related conditions.

This mechanism underscores the compound's potential therapeutic applications in cardiovascular diseases.

Applications

LY 186126 has significant implications in scientific research and potential clinical applications:

  1. Cardiovascular Research: Its role as a phosphodiesterase inhibitor makes it valuable for studying cardiac function and developing treatments for heart failure.
  2. Therapeutic Development: Ongoing studies may explore its use in managing conditions associated with impaired cGMP signaling, such as pulmonary hypertension or erectile dysfunction.
  3. Biochemical Studies: As a tool compound, it aids in elucidating signaling pathways involving cyclic nucleotides.
Biochemical Mechanisms of Action

Phosphodiesterase Inhibition Dynamics of LY 186126

Isoform-Specific cGI-PDE Targeting Mechanisms

LY 186126 exhibits high selectivity for the cGMP-inhibited phosphodiesterase (cGI-PDE; PDE3A) isoform, a key regulator of cyclic adenosine monophosphate (cAMP) hydrolysis in cardiac and vascular tissues. This isoform specificity arises from complementary structural interactions between LY 186126's pyridazinyl-indolone scaffold and conserved residues within the cGI-PDE catalytic domain:

  • Catalytic Pocket Recognition: The compound engages with catalytic residues (His-433, His-437, Asp-474, Gln-642, Phe-645) through hydrogen bonding and hydrophobic stacking, analogous to conserved PDE catalytic mechanisms [3].
  • Allosteric Modulation: Unlike pan-PDE inhibitors, LY 186126 exploits the unique hydrophobic pocket adjacent to the cGI-PDE active site, enhancing selectivity over cAMP-specific PDE4 or cGMP-specific PDE5 families [2] [3].
  • Functional Consequence: Inhibition of cGI-PDE elevates intracellular cAMP, amplifying protein kinase A (PKA)-dependent calcium handling and contractility in cardiomyocytes—consistent with its cardiotonic efficacy [1] [2].

Table 2: Selectivity Profile of LY 186126 Across PDE Families

PDE FamilyPrimary SubstrateLY 186126 InhibitionStructural Basis of Selectivity
cGI-PDE (PDE3A)cAMPHigh (Ki ~4 nM)Optimal fit within hydrophobic catalytic cleft
PDE4cAMPNegligibleIncompatible UCR domain steric constraints
PDE5cGMPNoneMismatched catalytic residue geometry
PDE1cAMP/cGMPLowDisrupted metal ion coordination

Reversible Binding Kinetics at Sarcolemmal Sites

LY 186126 demonstrates reversible, equilibrium-binding kinetics to sarcolemmal membrane vesicles isolated from myocardial tissue, characterized by:

  • Association Kinetics: Rapid initial binding (t1/2-association = 2.3 min at 25°C), reaching saturation within 15 minutes, indicating efficient membrane penetration [1].
  • Dissociation Kinetics: First-order dissociation (t1/2-dissociation = 8.7 min) upon addition of excess unlabeled indolidan, confirming non-covalent engagement. The dissociation constant (Kd = 4.1 nM) reflects moderate off-rates compatible with physiological PDE inhibition windows [1].
  • Allosteric Competition: Displacement studies using indolidan congeners revealed a linear correlation (r² > 0.95) between binding inhibition constants (Ki) and inotropic ED50 values, validating target engagement as the primary mechanism for cardiac effects [1].

Thermodynamic Profiling of High-Affinity Interactions (Ka = 6 nM)

The exceptional binding affinity of LY 186126 for cGI-PDE (Kd = 4.1 nM; equivalent to Ka = 244 million M−1) arises from favorable thermodynamic parameters:

  • Free Energy (ΔG): −12.8 kcal/mol at 25°C, calculated via ΔG = −RT·ln(Ka), indicating spontaneous, high-affinity complex formation [1].
  • Enthalpy-Entropy Compensation: Van't Hoff analysis revealed a large negative ΔH (hydrogen bonding/van der Waals dominance) partially offset by a negative ΔS (reduced rotational freedom). This profile contrasts with entropy-driven interactions typical of non-specific PDE inhibitors [1] [2].
  • Structural Stabilizers: The N-methyltetrahydro-6-oxopyridazinyl moiety enables water displacement from the catalytic pocket, while the indolone ring system maximizes hydrophobic contact with Phe-645, contributing to ΔH optimization [1] [3].

Table 3: Thermodynamic Parameters of LY 186126-cGI-PDE Binding

ParameterValueInterpretation
ΔG (kcal/mol)−12.8Highly spontaneous binding
ΔH (kcal/mol)−15.2 ± 1.1Dominance of exothermic interactions (H-bonding)
−TΔS (kcal/mol)+2.4 ± 0.8Conformational entropy penalty upon binding
Ka (M−1)2.44 × 108Ultra-high affinity at physiological temperature

Properties

CAS Number

100644-00-6

Product Name

LY 186126

IUPAC Name

1,3,3-trimethyl-6-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)indol-2-one

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C16H19N3O2/c1-9-7-13(20)17-18-14(9)10-5-6-11-12(8-10)19(4)15(21)16(11,2)3/h5-6,8-9H,7H2,1-4H3,(H,17,20)

InChI Key

KYKHXPMUZAMXTE-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)C(C(=O)N3C)(C)C

Solubility

Soluble in DMSO

Synonyms

1,3-dihydro-1,3,3-dimethyl-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-indol-2-one
LY 186126
LY-186126

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)C(C(=O)N3C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.